molecular formula C7H3BrFNS B8487914 7-Bromo-5-fluoro-1,2-benzothiazole

7-Bromo-5-fluoro-1,2-benzothiazole

Cat. No. B8487914
M. Wt: 232.07 g/mol
InChI Key: PLWZNEUHDSAHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-fluoro-1,2-benzothiazole is a useful research compound. Its molecular formula is C7H3BrFNS and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

7-bromo-5-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H3BrFNS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H

InChI Key

PLWZNEUHDSAHIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NS2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-tert-butylsulfanyl-5-fluoro-benzaldehyde oxime (3.8 g, 12 mmol) and p-toluenesulfonic acid (1.1 g, 6.2 mmol) in n-butanol (60 mL) was heated to reflux for 16 h. The reaction mixture was then concentrated. The residue was treated with water and saturated aqueous sodium bicarbonate, then extracted with dichloromethane (3×20 mL). The combined organic fractions were washed with water, dried over sodium sulfate, filtered, and concentrated. Purification by column chromatography (100% hexanes) afforded 900 mg (32%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.97 (s, 1H), 7.68 (dd, J=2, 6 Hz, 1H), 7.50 (dd, J=2, 6 Hz, 1H).
Name
3-bromo-2-tert-butylsulfanyl-5-fluoro-benzaldehyde oxime
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
32%

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